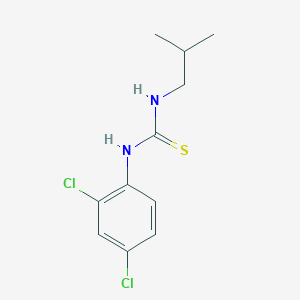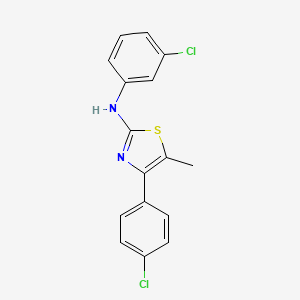![molecular formula C21H25N3O3 B5820115 N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPB belongs to the class of compounds known as benzamides and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide is not fully understood. However, it has been proposed that N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide exerts its biological effects through the modulation of various neurotransmitters such as dopamine, serotonin, and glutamate. N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has also been found to interact with various receptors such as the D2 dopamine receptor and the NMDA receptor.
Biochemical and Physiological Effects:
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has also been found to reduce pain perception by modulating the activity of nociceptive neurons. Additionally, N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been shown to have anticonvulsant effects by modulating the activity of GABAergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide is also relatively stable and can be stored for extended periods without significant degradation. However, N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has some limitations for lab experiments. It has limited solubility in water, which may limit its use in certain assays. Additionally, N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide. One potential direction is to investigate its potential as a treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another potential direction is to investigate the mechanism of action of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide in more detail. This could involve the use of various molecular and cellular techniques such as gene expression analysis and electrophysiology. Additionally, the development of more potent and selective analogs of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide could also be explored.
Métodos De Síntesis
The synthesis of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide involves the reaction of 4-(2-methoxyphenyl)-1-piperazinecarboxylic acid with 3-aminopropionyl chloride in the presence of triethylamine. The resulting compound is then treated with benzoyl chloride to yield N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide. The purity of the compound is confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has also been investigated for its potential as a treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-19-10-6-5-9-18(19)23-13-15-24(16-14-23)20(25)11-12-22-21(26)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDWWYNVCGKOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)

![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)
